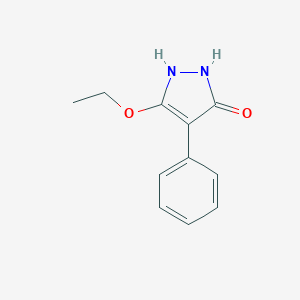
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazolones. It is a white crystalline solid that is soluble in organic solvents like ethanol and methanol. This compound has been the subject of scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one can reduce inflammation, pain, and fever.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one have been studied extensively in scientific research. This compound has been found to reduce the production of prostaglandins, which are responsible for inflammation, pain, and fever. It has also been found to inhibit the activity of COX-2 enzymes, which are involved in the production of prostaglandins. Additionally, 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one has been found to possess antioxidant properties, which can help in reducing oxidative stress.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one in lab experiments include its potential therapeutic applications in the treatment of inflammatory diseases. This compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which can be useful in the development of new drugs for the treatment of arthritis and other inflammatory diseases. However, the limitations of using 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one in lab experiments include its potential toxicity and side effects. Further research is needed to determine the safety and efficacy of this compound for use in humans.
Future Directions
There are several future directions for the study of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one. One potential direction is to study the potential therapeutic applications of this compound in the treatment of cancer. It has been found to possess antitumor properties, which can be useful in the development of new drugs for the treatment of cancer. Another potential direction is to study the safety and efficacy of this compound in humans. Further research is needed to determine the optimal dosage and administration of this compound for use in humans. Additionally, the potential side effects and toxicity of this compound need to be studied further.
Synthesis Methods
The synthesis of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one can be achieved by the reaction of ethyl acetoacetate with phenyl hydrazine in the presence of acetic acid. The resulting product is then treated with ethyl orthoformate to obtain the final compound.
Scientific Research Applications
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as a COX-2 inhibitor, which can help in the treatment of arthritis and other inflammatory diseases.
properties
CAS RN |
119350-26-4 |
|---|---|
Product Name |
5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one |
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-ethoxy-4-phenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11-9(10(14)12-13-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14) |
InChI Key |
WLMNGPCTZDHMQE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)NN1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C(=O)NN1)C2=CC=CC=C2 |
synonyms |
3H-Pyrazol-3-one,5-ethoxy-1,2-dihydro-4-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



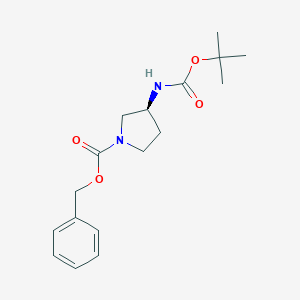
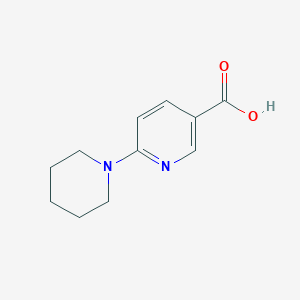
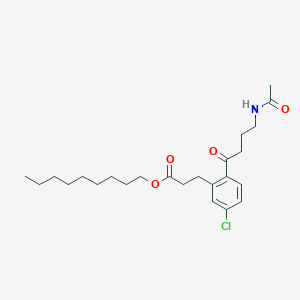
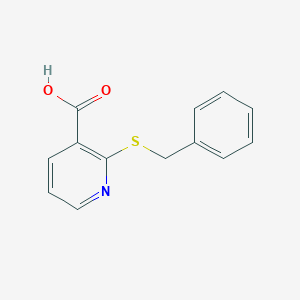
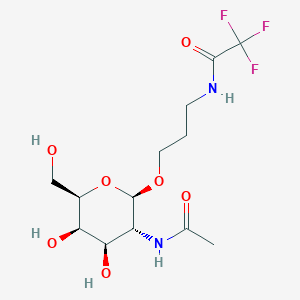

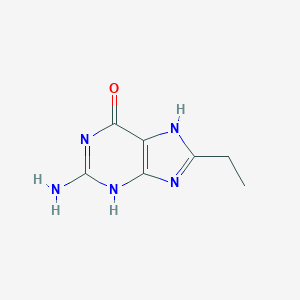

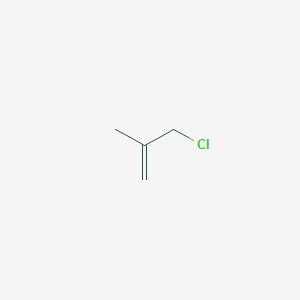
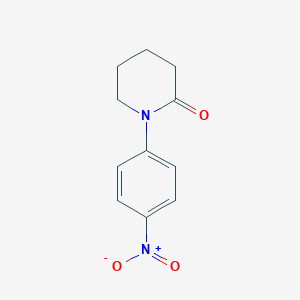
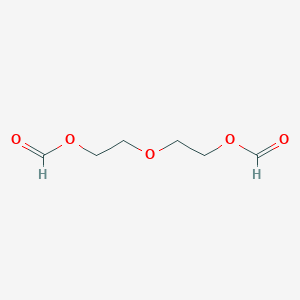
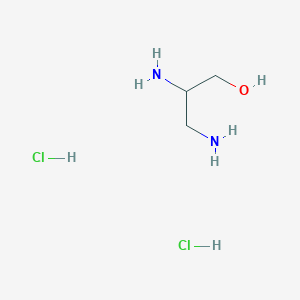
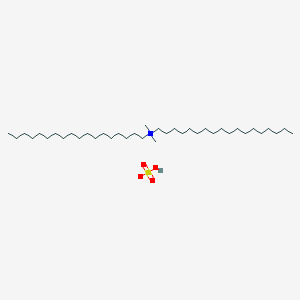
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)